molecular formula C14H13FN2O3 B11848664 Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate

Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate

Cat. No.: B11848664
M. Wt: 276.26 g/mol
InChI Key: GKXRJUYIVWUGKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.

    Medicine: Explored for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate can be compared with other similar compounds:

Uniqueness

The unique combination of the acetamido and fluoro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H13FN2O3

Molecular Weight

276.26 g/mol

IUPAC Name

ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C14H13FN2O3/c1-3-20-14(19)10-7-16-13-9(5-4-6-11(13)15)12(10)17-8(2)18/h4-7H,3H2,1-2H3,(H,16,17,18)

InChI Key

GKXRJUYIVWUGKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC(=O)C)C=CC=C2F

Origin of Product

United States

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